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Compound of Interest

Compound Name: 1-[(2-Chloroethyl)sulfinyl]octane

Cat. No.: B11514861

Get Quote

In-Depth Technical Guide: 1-[(2-Chloroethyl)sulfinyl]octane – Chemical Identifiers,

Synthesis, and Analytical Characterization

Executive Summary
1-[(2-Chloroethyl)sulfinyl]octane is an asymmetric aliphatic sulfoxide characterized by a

lipophilic octyl chain and a reactive 2-chloroethyl group, bridged by a polar sulfinyl (S=O)

moiety. It serves as the primary oxidation product of 2-chloroethyl octyl sulfide, a well-known

"half-mustard" analog. In the fields of chemical defense and environmental remediation, half-

mustards are utilized as simulants for the chemical warfare agent sulfur mustard (bis(2-

chloroethyl) sulfide). Understanding the precise oxidation pathways of these simulants into their

sulfoxide derivatives is critical for developing effective, non-toxic decontamination protocols[1].

This whitepaper provides a comprehensive analysis of the structural identifiers, mechanistic

oxidation pathways, and a self-validating experimental protocol for the synthesis and

characterization of 1-[(2-Chloroethyl)sulfinyl]octane.
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While the exact CAS Registry Number for the specific sulfinyl (sulfoxide) form of this compound

is not universally indexed in primary public databases, its structural parameters are precisely

defined by its molecular topology. Its direct precursor, 2-chloroethyl octyl sulfide, and its

structural homolog, 1-[(3-chloropropyl)sulfinyl]octane, are well-documented[2][3].

Table 1: Comparative Chemical Identifiers and Quantitative Data

Parameter Target Compound Precursor (Sulfide) Homolog

Chemical Name

1-[(2-

Chloroethyl)sulfinyl]oc

tane

2-Chloroethyl octyl

sulfide

1-[(3-

Chloropropyl)sulfinyl]o

ctane

Role in Synthesis Target Sulfoxide Starting Material Structural Homolog

CAS Number Not publicly assigned 19155-38-5[2] 3569-57-1[3]

Molecular Formula C₁₀H₂₁ClOS C₁₀H₂₁ClS C₁₁H₂₃ClOS

Molecular Weight 224.79 g/mol 208.79 g/mol 238.82 g/mol

Canonical SMILES
CCCCCCCCS(=O)CC

Cl
CCCCCCCCSCCCl

O=S(CCCCl)CCCCC

CCC

InChI

InChI=1S/C10H21ClO

S/c1-2-3-4-5-6-7-8-

13(12)10-9-11/h2-

10H2,1H3

InChI=1S/C10H21ClS

/c1-2-3-4-5-6-7-8-12-

10-9-11/h2-10H2,1H3

InChI=1S/C11H23ClO

S/c1-2-3-4-5-6-7-10-

14(13)11-8-9-12/h2-

11H2,1H3

Mechanistic Insights: Controlled Oxidation of Half-
Mustard Analogs
The central challenge in the decontamination of thioether-based chemical agents is achieving

selective oxidation. The objective is to oxidize the lipophilic, toxic sulfide into a polar, non-toxic

sulfoxide. However, if the oxidative environment is too aggressive, the reaction proceeds to the

sulfone state. Sulfones often exhibit renewed toxicity and distinct environmental persistence

profiles[4].
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To arrest the reaction at the sulfoxide stage, researchers employ selective oxidants (such as

strictly stoichiometric H₂O₂) paired with transition metal catalysts (e.g., polyoxometalates) or

utilize visible-light-driven generation of singlet oxygen via heterojunction photocatalysts[1][4].

The causality here is thermodynamic: the activation energy required to oxidize a sulfoxide to a

sulfone is higher than that of sulfide to sulfoxide, allowing kinetic trapping of the sulfoxide if the

oxidant is rapidly depleted or strictly controlled.
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 Selective Oxidation
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(Over-oxidized / Toxic)

 Excess Oxidant
(Uncontrolled Reaction)

Click to download full resolution via product page

Diagram 1: Thermodynamic oxidation pathway of half-mustard simulants from sulfide to

sulfone.

Experimental Protocol: Synthesis and Isolation
The following methodology outlines a self-validating system for the synthesis of 1-[(2-
Chloroethyl)sulfinyl]octane. Every step is designed with built-in causality to prevent over-

oxidation and ensure high product fidelity.

Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 mmol of 2-chloroethyl octyl sulfide in 5 mL of an aprotic

solvent (e.g., dichloromethane, DCM). Causality: DCM solubilizes the lipophilic precursor

while remaining inert to mild oxidants.

Catalyst Integration: Add 0.01 mmol of a selective oxidation catalyst (e.g., a molybdenum-

based polyoxometalate cluster)[1].

Controlled Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Add 30% aqueous

H₂O₂ (1.05 mmol) dropwise over 10 minutes. Causality: The slight 5% molar excess ensures

complete conversion of the sulfide, while the 0 °C temperature suppresses the kinetic

pathway leading to sulfone formation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35232352/
https://pubmed.ncbi.nlm.nih.gov/38955010/
https://www.benchchem.com/product/b11514861/docs?utm_src=pdf-body-img#1-2-chloroethyl-sulfinyl-octane-cas-number-and-identifiers
https://www.benchchem.com/product/b11514861/docs?utm_src=pdf-body#1-2-chloroethyl-sulfinyl-octane-cas-number-and-identifiers
https://www.benchchem.com/product/b11514861/docs?utm_src=pdf-body#1-2-chloroethyl-sulfinyl-octane-cas-number-and-identifiers
https://pubmed.ncbi.nlm.nih.gov/35232352/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11514861?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validating Monitoring: Stir the mixture and monitor via Thin-Layer Chromatography

(TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Validation: The non-polar sulfide

(R_f ~ 0.8) will diminish, replaced by the highly polar sulfoxide (R_f ~ 0.3). The reaction is

complete when the top spot vanishes.

Chemical Quenching: Immediately add 2 mL of saturated aqueous sodium thiosulfate

(Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted H₂O₂. This is a critical fail-

safe; without quenching, concentration of the solvent during workup would artificially

increase the oxidant's molarity, driving unwanted sulfone formation.

Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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1. Reagent Prep
Dissolve Sulfide in DCM

2. Oxidant Addition
Dropwise 30% H2O2 at 0°C

3. Catalytic Reaction
Stir & Monitor via TLC

4. Reductive Quenching
Add Na2S2O3 (Halt Oxidation)

5. Extraction
DCM / Brine Wash / Dry

6. Analytical Validation
NMR & MS Characterization
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Diagram 2: Self-validating experimental workflow for the controlled synthesis of the sulfoxide.
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Analytical Validation
To ensure the structural integrity of the synthesized 1-[(2-Chloroethyl)sulfinyl]octane,

analytical validation must confirm the presence of the S=O bond without evidence of S(=O)₂.

Nuclear Magnetic Resonance (¹H NMR, CDCl₃): The defining characteristic of this

transformation is the chemical shift of the methylene protons adjacent to the sulfur atom. In

the parent sulfide, the -CH₂-S- protons typically resonate at ~2.5–2.6 ppm. Upon oxidation to

the sulfoxide, the electron-withdrawing nature of the oxygen atom deshields these protons,

shifting them downfield to a multiplet at ~2.7–2.9 ppm. If over-oxidation to the sulfone has

occurred, a further shift past 3.0 ppm will be observed.

Mass Spectrometry (ESI-MS): Electrospray ionization should yield a prominent pseudo-

molecular ion peak [M+H]⁺ at m/z 225.1, confirming the addition of exactly one oxygen atom

(M.W. 224.79 + 1.01) to the precursor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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